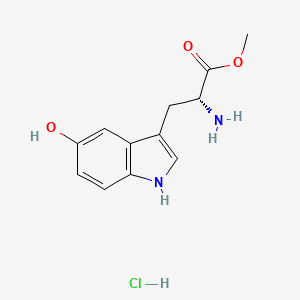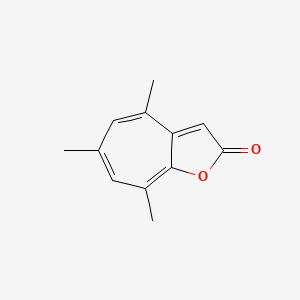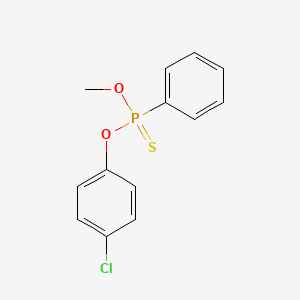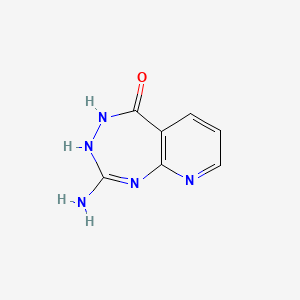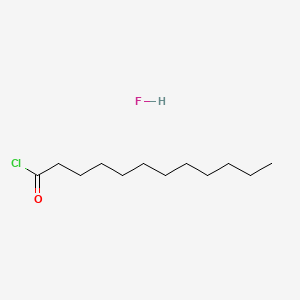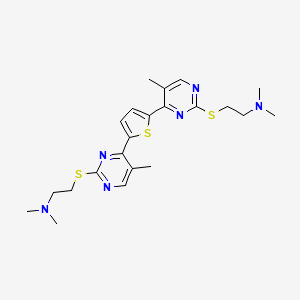![molecular formula C12H10ClN5 B12811598 N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine CAS No. 5334-68-9](/img/structure/B12811598.png)
N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 1454 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in biological and chemical research, particularly in the study of molecular interactions and pathways.
Vorbereitungsmethoden
The synthesis of NSC 1454 involves specific synthetic routes and reaction conditions. The preparation typically includes the following steps:
Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels. These conditions are optimized to ensure the highest yield and purity of the compound.
Industrial Production Methods: On an industrial scale, the production of NSC 1454 involves large-scale chemical reactors and continuous monitoring of reaction parameters. The process is designed to be efficient and cost-effective, ensuring a consistent supply of the compound for various applications.
Analyse Chemischer Reaktionen
NSC 1454 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation reactions depend on the specific conditions and reagents used.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced derivatives of NSC 1454.
Substitution: Substitution reactions involve the replacement of specific functional groups within the molecule. Common reagents for these reactions include halogens and nucleophiles. The major products formed depend on the nature of the substituents and reaction conditions.
Wissenschaftliche Forschungsanwendungen
NSC 1454 has a wide range of applications in scientific research, including:
Chemistry: In chemistry, NSC 1454 is used as a reagent in various synthetic reactions. It is also studied for its unique chemical properties and potential as a catalyst in certain reactions.
Biology: In biological research, NSC 1454 is used to study molecular interactions and pathways. It is particularly useful in the study of enzyme kinetics and protein-ligand interactions.
Medicine: NSC 1454 has potential applications in medicine, particularly in the development of new therapeutic agents. It is studied for its potential to interact with specific molecular targets and pathways involved in disease processes.
Industry: In the industrial sector, NSC 1454 is used in the production of various chemical products. Its unique properties make it valuable in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of NSC 1454 involves its interaction with specific molecular targets and pathways The compound exerts its effects by binding to these targets and modulating their activity The exact molecular targets and pathways involved can vary depending on the specific application and context of use
Vergleich Mit ähnlichen Verbindungen
NSC 1454 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as NSC 134754 and MK 1454 share some structural similarities with NSC 1454
Uniqueness: NSC 1454 is unique in its specific chemical structure and properties. Its ability to interact with specific molecular targets and pathways sets it apart from other similar compounds. The compound’s versatility and potential for various applications make it a valuable tool in scientific research.
Eigenschaften
CAS-Nummer |
5334-68-9 |
|---|---|
Molekularformel |
C12H10ClN5 |
Molekulargewicht |
259.69 g/mol |
IUPAC-Name |
N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C12H10ClN5/c1-18-12-8(6-16-18)11(14-7-15-12)17-10-5-3-2-4-9(10)13/h2-7H,1H3,(H,14,15,17) |
InChI-Schlüssel |
NCHJVZNFNABCPE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=NC=NC(=C2C=N1)NC3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2-(((6r,7r)-2-((Diphenylmethoxy)carbonyl)-8-oxo-7-([(phenylacetyl)amino)-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)thio)-4-thiazolyl)-1-methylpyridinium iodide](/img/structure/B12811516.png)
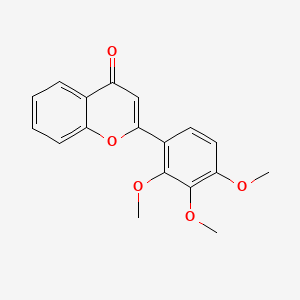

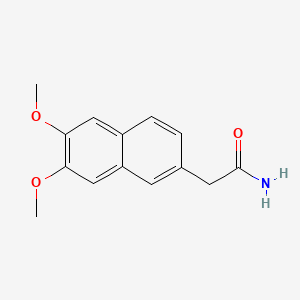
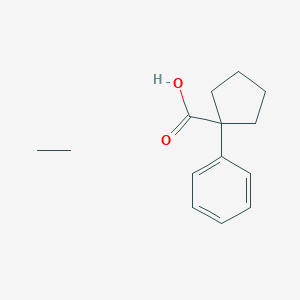
![(4-nitrophenyl) (2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoate](/img/structure/B12811535.png)
